5-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide
Overview
Description
5-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide typically involves multiple steps, including halogenation, acylation, and cyclization reactions. One common method starts with the preparation of 2-chlorobenzoic acid, which undergoes bromination and subsequent reactions to introduce the trifluoromethyl group and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as palladium-catalyzed coupling reactions and controlled reaction environments to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyridine: Shares similar halogenation patterns but differs in its core structure.
N,N-Dimethyl 5-bromo-2-chlorobenzamide: Similar in terms of halogenation but has different functional groups.
5-bromo-2-chlorophenol: Similar halogenation but lacks the trifluoromethyl group
Properties
IUPAC Name |
5-bromo-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-2-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClF3N2O2S/c1-25-13-5-3-9(17)7-10(13)14(24)23-15(26)22-12-6-8(16(19,20)21)2-4-11(12)18/h2-7H,1H3,(H2,22,23,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEMKFVKKADJEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClF3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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